2,4,6-tri-sec-butylphenol chemical structure and properties
2,4,6-tri-sec-butylphenol chemical structure and properties
Despite a comprehensive search for information on 2,4,6-tri-sec-butylphenol (CAS 5892-47-7), there is a significant scarcity of detailed technical data in the public domain, particularly when compared to its well-studied isomer, 2,4,6-tri-tert-butylphenol (B181104). This guide compiles the available information and provides a comparative context with related sterically hindered phenols.
Chemical Structure and Identification
2,4,6-tri-sec-butylphenol is a sterically hindered phenol (B47542) with three sec-butyl groups attached to the phenol ring at positions 2, 4, and 6.
Molecular Formula: C₁₈H₃₀O
Molecular Weight: 262.43 g/mol
CAS Number: 5892-47-7
Chemical Structure:
Caption: Chemical structure of 2,4,6-tri-sec-butylphenol.
Physicochemical Properties
The available quantitative data for 2,4,6-tri-sec-butylphenol are summarized in the table below. For comparison, data for the more common 2,4,6-tri-tert-butylphenol are also included where available.
| Property | 2,4,6-tri-sec-butylphenol | 2,4,6-tri-tert-butylphenol |
| CAS Number | 5892-47-7 | 732-26-3 |
| Molecular Weight ( g/mol ) | 262.43 | 262.44 |
| Boiling Point (°C) | 297 (at 101,325 Pa) | 278 |
| Density (g/cm³) | 0.911 (at 20°C) | ~0.91 |
| Vapor Pressure (Pa) | 0.06 (at 20°C) | 0.88 (at 25°C) |
| Water Solubility (µg/L) | 790 (at 20°C) | 512 (at 20°C) |
| LogP (octanol-water partition coefficient) | 6.5 (at 30°C) | 6.06 |
Synthesis and Purification
Synthesis
A general workflow for such a synthesis is proposed below:
Caption: Proposed general workflow for the synthesis of 2,4,6-tri-sec-butylphenol.
Purification
Purification of sterically hindered phenols can be challenging due to the presence of various isomers as byproducts. A common method for purifying high-boiling, crystalline phenols like the tert-butyl isomer is melt crystallization[1]. This technique involves partially melting the crude product and then slowly cooling it to allow the desired isomer to crystallize, leaving impurities in the molten phase. It is likely that a similar method could be applied to purify 2,4,6-tri-sec-butylphenol.
Analytical Methods
A specific, validated analytical protocol for 2,4,6-tri-sec-butylphenol is not available in the reviewed literature. However, a general method for the determination of related alkylphenols in food matrices has been described, which involves steam distillation followed by gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM)[2].
A general workflow for the analysis of alkylphenols in a sample is outlined below:
Caption: General workflow for the analysis of alkylphenols.
Biological Activity and Toxicology
There is a significant lack of information regarding the specific biological activities of 2,4,6-tri-sec-butylphenol in the context of drug development. Most of the available data relates to its general toxicity.
Antioxidant and Anti-inflammatory Properties
While not specifically studied for the sec-butyl isomer, sterically hindered phenols, in general, are known for their antioxidant properties. The bulky alkyl groups in the ortho and para positions stabilize the phenoxyl radical that is formed upon scavenging a free radical, thereby enhancing their antioxidant activity[2]. It is plausible that 2,4,6-tri-sec-butylphenol exhibits similar antioxidant potential.
Studies on the related compound, 2,4,6-tri-tert-butylphenol, have shown that it can have both pro-oxidant and antioxidant effects depending on the biological system. In some studies, it has demonstrated anti-inflammatory activity in combination with other antioxidants[3].
Cytotoxicity and Toxicology
The available toxicological data for 2,4,6-tri-sec-butylphenol is summarized in the table below.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | >2,000 mg/kg |
| EC50 (48h) | Daphnia | - | 0.675 mg/L |
| LC50 (96h) | Fish | - | 2.2 - 5 mg/L |
| NOEC (72h) | Algae | - | 0.0675 mg/L |
| ErC50 (72h) | Algae | - | 0.391 mg/L |
Chronic toxicity studies on 2,4,6-tri-tert-butylphenol in rats have shown that it can cause liver injury characterized by focal necrosis, microcytic anemia, and elevated serum phospholipids (B1166683) and cholesterol levels at high doses[4].
Relevance to Drug Development
Currently, there is no direct evidence to suggest that 2,4,6-tri-sec-butylphenol is being actively investigated as a drug candidate. However, the broader class of sterically hindered phenols has been explored for various therapeutic applications due to their antioxidant and anti-inflammatory properties. For instance, some hindered phenols have been investigated for their potential in treating conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
The general mechanism of action for the antioxidant activity of sterically hindered phenols is illustrated below:
References
- 1. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 3. mdpi.com [mdpi.com]
- 4. ospar.org [ospar.org]
